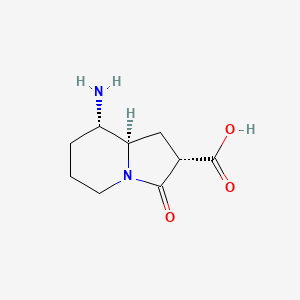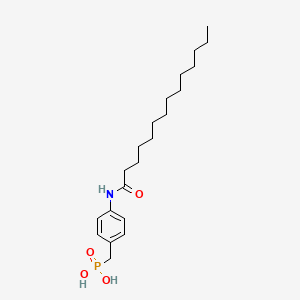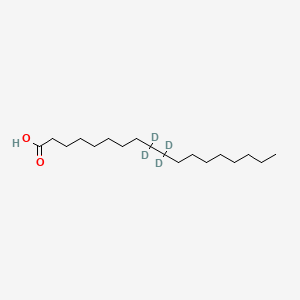
Musellarin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Musellarin B is a natural compound extracted from the aerial parts of Musella lasiocarpa . It has a molecular weight of 354.40 g/mol and is known for its cytotoxic properties against several human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480 .
Synthesis Analysis
The total synthesis of Musellarin B has been achieved through a series of steps, including Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization to construct the tricyclic framework . The final stage of synthesis involves the Heck coupling of aryldiazonium salt to introduce the aryl on the dihydropyran in a 2,6-trans fashion .Molecular Structure Analysis
The molecular structure of Musellarin B is complex, and its analysis requires advanced techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Musellarin B are complex and require a deep understanding of organic chemistry. Key reactions include the Achmatowicz rearrangement, Kishi reduction, Friedel-Crafts cyclization, and Heck coupling .Physical And Chemical Properties Analysis
Musellarin B is a compound with a molecular weight of 354.4 and a formula of C21H22O5 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Applications De Recherche Scientifique
Phytoalexin Activity
Musellarin B, as a phenylphenalenone, is part of a class of compounds known as phytoalexins which are produced by plants in response to stress or pathogen attack . These compounds are crucial in the defense mechanisms of plants, particularly in the Musaceae family, which includes banana species. The presence of Musellarin B in the seed coats of Musella lasiocarpa suggests its role in protecting the plant against various pathogens.
Anti-inflammatory Properties
Diarylheptanoid derivatives, such as Musellarin B, have been reported to exhibit significant anti-inflammatory activities . This property can be harnessed in the development of new anti-inflammatory drugs, especially considering the unique structural features of Musellarin B, which include a furo[3,2-c]pyran ring.
Anticancer Potential
The unique carbon skeleton of Musellarin B, which includes diarylheptanoid (DH) derivatives, has been associated with pro-apoptotic and anticancer activities . Research into Musellarin B could lead to the development of novel anticancer agents, particularly due to its potential to induce programmed cell death in cancer cells.
Anti-influenza Activity
Musellarin B’s classification as a DH derivative also points to its potential anti-influenza properties . The exploration of its efficacy against various strains of the influenza virus could contribute to the creation of new antiviral medications.
Antiemetic Effects
The pharmacological profile of diarylheptanoids includes antiemetic activities, which prevent or alleviate nausea and vomiting . Musellarin B could be studied further for its potential use in treating nausea, especially in chemotherapy-induced cases.
Estrogenic Activities
Some diarylheptanoids have been found to exhibit estrogenic activities, which means they can mimic the effects of estrogen in the body . Musellarin B could be a candidate for hormone replacement therapy research, offering a potential natural alternative to synthetic estrogens.
Biosynthetic Pathway Studies
Understanding the biosynthesis of phenylphenalenones and diarylheptanoids is crucial for exploiting their full potential. Musellarin B, found in Musella lasiocarpa , provides a model system to study these pathways, which could lead to the discovery of new compounds with similar or enhanced activities .
Synthetic Methodologies
The total synthesis of Musellarin B has been achieved, which allows for the exploration of its structure-activity relationship and the development of derivatives with potentially improved biological activities .
Safety and Hazards
Mécanisme D'action
Target of Action
Musellarin B, a diarylheptanoid derivative, has been found to exhibit cytotoxicity towards several human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480 . These cell lines represent a variety of cancers, suggesting that Musellarin B may have broad-spectrum anticancer activity.
Mode of Action
It is known to be cytotoxic, indicating that it likely interacts with cellular components in a way that inhibits cell growth or induces cell death
Biochemical Pathways
Musellarin B is a type of diarylheptanoid (DH), a class of compounds that have been shown to exhibit diverse pharmacological activities . DHs are suggested to serve as precursors in the biosynthesis of phenylphenalenones (PPs), complex phenolic natural products that play an important role in the natural defense system of banana species (Musaceae) against multiple pathogens . The biosynthetic pathways for the formation of PPs and DHs are still being investigated .
Result of Action
Musellarin B has been found to exhibit cytotoxic effects on several human tumor cell lines . This suggests that the compound may interfere with cellular processes in a way that inhibits cell growth or induces cell death.
Action Environment
As a natural product derived from the seed coats of musella lasiocarpa, the chinese dwarf banana , it is likely that factors such as temperature, pH, and light exposure could potentially affect its stability and activity
Propriétés
IUPAC Name |
(3R,4aS,10bR)-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-24-20-10-13(3-6-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)4-7-19(14)26-18/h3,5-6,8-11,14,18-19,22-23H,4,7H2,1-2H3/t14-,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKMOHZJLHPQOV-ZMYBRWDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-](/img/structure/B592852.png)
![(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B592853.png)



![7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B592862.png)




